[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1033600-07-5
VCID: VC8040505
InChI: InChI=1S/C13H14F2N2O3/c14-9-3-1-2-8(12(9)15)7-17-5-4-16-13(20)10(17)6-11(18)19/h1-3,10H,4-7H2,(H,16,20)(H,18,19)
SMILES: C1CN(C(C(=O)N1)CC(=O)O)CC2=C(C(=CC=C2)F)F
Molecular Formula: C13H14F2N2O3
Molecular Weight: 284.26 g/mol

[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid

CAS No.: 1033600-07-5

Cat. No.: VC8040505

Molecular Formula: C13H14F2N2O3

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid - 1033600-07-5

Specification

CAS No. 1033600-07-5
Molecular Formula C13H14F2N2O3
Molecular Weight 284.26 g/mol
IUPAC Name 2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Standard InChI InChI=1S/C13H14F2N2O3/c14-9-3-1-2-8(12(9)15)7-17-5-4-16-13(20)10(17)6-11(18)19/h1-3,10H,4-7H2,(H,16,20)(H,18,19)
Standard InChI Key WPKVALCKNGRKBE-UHFFFAOYSA-N
SMILES C1CN(C(C(=O)N1)CC(=O)O)CC2=C(C(=CC=C2)F)F
Canonical SMILES C1CN(C(C(=O)N1)CC(=O)O)CC2=C(C(=CC=C2)F)F

Introduction

[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in pharmaceutical research due to their diverse biological activities, including potential applications in drug development. Despite the lack of specific literature on this compound, its structure suggests it could be involved in various biochemical processes, given the presence of a piperazine ring and fluorinated benzyl group.

Synthesis and Preparation

The synthesis of [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid likely involves a multi-step process similar to other piperazine derivatives. This may include the reaction of a difluorobenzyl halide with a piperazine derivative followed by oxidation and acylation steps to introduce the acetic acid moiety.

Biological Activity

While specific biological activity data for [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid is not available, compounds with similar structures have shown potential in various therapeutic areas. For example, fluorophenyl derivatives of piperazines have demonstrated antiviral and antibacterial properties .

Research Applications

This compound could be used in research related to drug discovery, particularly in areas where piperazine derivatives have shown promise, such as antiviral or anticancer studies. Its fluorinated benzyl group may contribute to unique interactions with biological targets.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPurityAvailability
[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acidC13H14F2N2O3284.26 g/mol95%BenchChem, Sigma-Aldrich
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acidNot specifiedNot specifiedNot specifiedMatrix Scientific

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator